molecular formula C18H21ClN2OS B2664108 (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1798545-29-5

(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2664108
CAS No.: 1798545-29-5
M. Wt: 348.89
InChI Key: SUTILNQZLMILEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic compound that features a combination of azepane, chlorophenyl, and dimethylthiazol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the chlorophenyl group through a substitution reaction. The final step involves the coupling of the dimethylthiazol moiety to the azepane-chlorophenyl intermediate under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethylthiazol-5-yl)methanone: shares structural similarities with other azepane and thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2OS/c1-12-17(23-13(2)20-12)18(22)21-10-4-3-5-15(11-21)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTILNQZLMILEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.